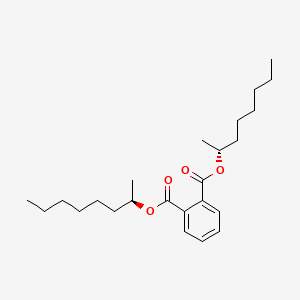

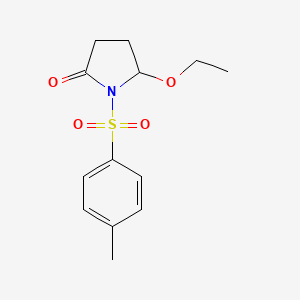

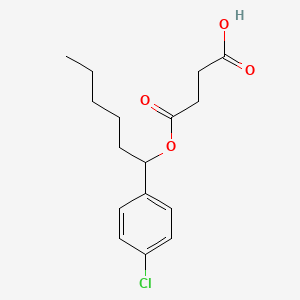

Succinic acid, p-chloro-alpha-pentylbenzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AF 563 is a structural adhesive film developed by 3M Aerospace and Aircraft Maintenance Division. It is a thermosetting adhesive film designed for high-performance bonding applications, particularly in the aerospace industry. This compound is known for its extended service temperature range and enhanced durability in hot and wet conditions compared to similar adhesive films.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: AF 563 is synthesized through a thermosetting process involving epoxy resins. The preparation involves mixing epoxy resins with curing agents and other additives to form a film. The film is then subjected to moderate curing temperatures ranging from 250 to 320 degrees Fahrenheit (approximately 121 to 160 degrees Celsius) to achieve the desired adhesive properties .

Industrial Production Methods: In industrial settings, AF 563 is produced in large batches using automated equipment to ensure consistency and quality. The production process involves precise control of temperature, pressure, and mixing conditions to achieve the optimal properties of the adhesive film. The film is then cut into sheets or rolls for distribution and use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: AF 563 primarily undergoes curing reactions, which are a type of polymerization reaction. During the curing process, the epoxy resins react with curing agents to form a cross-linked polymer network. This reaction is exothermic and results in the hardening of the adhesive film.

Common Reagents and Conditions: The common reagents used in the preparation of AF 563 include epoxy resins and curing agents such as amines or anhydrides. The curing process typically occurs at moderate temperatures (250 to 320 degrees Fahrenheit) and may involve the use of catalysts to accelerate the reaction .

Major Products Formed: The major product formed from the curing reaction of AF 563 is a cross-linked epoxy polymer. This polymer network provides the adhesive film with its high bond strength, durability, and resistance to environmental factors such as heat and moisture .

Applications De Recherche Scientifique

AF 563 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-performance adhesive for bonding various materials, including metals, composites, and plastics. In biology and medicine, AF 563 is utilized in the fabrication of medical devices and equipment that require strong and durable bonds. In the aerospace industry, it is used for bonding structural components of aircraft, providing enhanced performance and reliability under extreme conditions .

Mécanisme D'action

The mechanism of action of AF 563 involves the formation of a cross-linked polymer network through the curing reaction of epoxy resins with curing agents. This cross-linking process creates a strong and durable adhesive bond that can withstand high temperatures and harsh environmental conditions. The molecular targets involved in this process are the reactive sites on the epoxy resins and curing agents, which undergo chemical reactions to form the polymer network .

Comparaison Avec Des Composés Similaires

AF 563 is similar to other structural adhesive films such as AF 163-2, also developed by 3M. AF 563 offers several advantages over AF 163-2, including an extended service temperature range and improved durability in hot and wet conditions . Other similar compounds include structural adhesives from Mitsui Chemicals America, Inc. and Mitsubishi Chemical Carbon Fiber and Composites, Inc., which also offer high-performance bonding solutions for various applications .

Propriétés

Numéro CAS |

97492-92-7 |

|---|---|

Formule moléculaire |

C16H21ClO4 |

Poids moléculaire |

312.79 g/mol |

Nom IUPAC |

4-[1-(4-chlorophenyl)hexoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H21ClO4/c1-2-3-4-5-14(12-6-8-13(17)9-7-12)21-16(20)11-10-15(18)19/h6-9,14H,2-5,10-11H2,1H3,(H,18,19) |

Clé InChI |

NPIZSKPGNBPLAQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.